4'-chloro-N-(2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide 4'-chloro-N-(2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 670271-89-3
VCID: VC5050644
InChI: InChI=1S/C18H13ClFNO2S/c19-15-9-5-13(6-10-15)14-7-11-16(12-8-14)24(22,23)21-18-4-2-1-3-17(18)20/h1-12,21H
SMILES: C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)F
Molecular Formula: C18H13ClFNO2S
Molecular Weight: 361.82

4'-chloro-N-(2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide

CAS No.: 670271-89-3

Cat. No.: VC5050644

Molecular Formula: C18H13ClFNO2S

Molecular Weight: 361.82

* For research use only. Not for human or veterinary use.

4'-chloro-N-(2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide - 670271-89-3

Specification

CAS No. 670271-89-3
Molecular Formula C18H13ClFNO2S
Molecular Weight 361.82
IUPAC Name 4-(4-chlorophenyl)-N-(2-fluorophenyl)benzenesulfonamide
Standard InChI InChI=1S/C18H13ClFNO2S/c19-15-9-5-13(6-10-15)14-7-11-16(12-8-14)24(22,23)21-18-4-2-1-3-17(18)20/h1-12,21H
Standard InChI Key LYVOBWYPEITUAG-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)F

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

4'-Chloro-N-(2-fluorophenyl)-[1,1'-biphenyl]-4-sulfonamide features a biphenyl backbone substituted with:

  • A chlorine atom at the para-position (4') of one phenyl ring

  • A sulfonamide group at the para-position (4) of the adjacent phenyl ring, with the sulfonyl nitrogen bonded to a 2-fluorophenyl substituent.

The molecular formula is C₁₈H₁₂ClFNO₂S, yielding a molecular weight of 363.81 g/mol (calculated from atomic masses). This places it within the mid-range molecular weight class of small-molecule sulfonamides, comparable to fungicidal agents like boscalid derivatives .

Spectroscopic Signatures

While direct spectral data for this compound are unavailable, analogous biphenyl sulfonamides exhibit characteristic features:

  • ¹H NMR: Aromatic protons appear as complex multiplets between δ 7.2–8.1 ppm, with distinct deshielding for protons ortho to electronegative substituents (Cl, F) .

  • ¹³C NMR: The sulfonamide sulfur induces significant deshielding of the attached carbon (C-4 of biphenyl), typically observed near δ 140–145 ppm .

  • IR Spectroscopy: Strong S=O asymmetric/symmetric stretches at 1340–1290 cm⁻¹ and 1160–1120 cm⁻¹, respectively .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • 4-Chloro-4'-aminobiphenyl: A biphenyl amine intermediate analogous to 4'-chloro-biphenyl-2-ylamine .

  • 2-Fluorophenylsulfonyl chloride: A sulfonating agent introducing the N-(2-fluorophenyl)sulfonamide group.

Proposed Synthesis Pathway

  • Suzuki-Miyaura Coupling:
    Palladium-catalyzed cross-coupling of 4-chlorophenylboronic acid with 4-bromonitrobenzene yields 4'-chloro-4-nitro-1,1'-biphenyl . Reduction of the nitro group (e.g., H₂/Pd-C) produces 4'-chloro-4-amino-1,1'-biphenyl.

  • Sulfonylation:
    Reaction of the biphenyl amine with 2-fluorophenylsulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base, forms the target sulfonamide .

Critical Parameters:

  • Temperature control (0–5°C during sulfonylation) minimizes side reactions .

  • Chromatographic purification (silica gel, ethyl acetate/hexane gradient) ensures product homogeneity .

Physicochemical Properties

Thermal Stability

Based on structurally related compounds:

PropertyValue (Predicted)Comparable Compound Data
Melting Point162–167°C4'-chloro-2-nitrobiphenyl: 347°C
Decomposition Temperature>250°CBoscalid intermediates: 245°C

Solubility Profile

SolventSolubility (mg/mL)Rationale
Water<0.1Hydrophobic biphenyl/sulfonamide
DMSO~15Polar aprotic solvent compatibility
Ethyl Acetate~8Moderate polarity matching

Acid-Base Behavior

The sulfonamide group (pKₐ ≈ 10.2) remains unionized under physiological conditions, enhancing membrane permeability compared to carboxylic acid derivatives .

EndpointPredictionBasis
Acute Oral ToxicityLD₅₀ > 500 mg/kgLow absorption in rodent models
Skin IrritationCategory 2Sulfonamide reactivity
MutagenicityNegativeAmes test analogs

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